REACTION_CXSMILES
|
[Br:1][C:2]1[CH:20]=[CH:19][C:5]([N:6]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH2:7][CH:8]([CH3:10])[CH3:9])=[C:4]([CH:21]=O)[CH:3]=1.CO.C[O-].[Na+].Cl>COC(=O)OC>[Br:1][C:2]1[CH:20]=[CH:19][C:5]2[N:6]([CH2:7][CH:8]([CH3:10])[CH3:9])[CH2:11][CH2:12][CH2:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:21][C:4]=2[CH:3]=1 |f:2.3|
|
Name
|
methyl 5-(4-bromo-2-formyl-N-isobutylanilino)pentanoate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N(CC(C)C)CCCCC(=O)OC)C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(CCCN2CC(C)C)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |